Hexetone
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Overview
Description
Hexetone, also known as 2-Hexanone, is an organic compound with the molecular formula C₆H₁₂O. It is a colorless liquid with a characteristic odor and is commonly used as a solvent in various industrial applications. This compound is also known by other names such as methyl butyl ketone and butyl methyl ketone .
Preparation Methods
Hexetone can be synthesized through several methods:
Oxidation of Secondary Alcohols: One common method involves the oxidation of 2-hexanol using oxidizing agents like chromic acid or potassium permanganate.
Hydration of Alkynes: Another method includes the hydration of 1-hexyne in the presence of a catalyst such as sulfuric acid or mercuric sulfate.
Industrial Production: Industrially, this compound is produced by the catalytic dehydrogenation of 2-hexanol.
Chemical Reactions Analysis
Hexetone undergoes various chemical reactions, including:
Scientific Research Applications
Hexetone has several applications in scientific research:
Mechanism of Action
Hexetone exerts its effects primarily through its interactions with biological membranes and proteins. It acts as a solvent, disrupting the lipid bilayer of cell membranes and altering membrane permeability. Additionally, this compound can interact with proteins, affecting their structure and function . The compound’s high affinity for proteins and polymers containing electronegative sites, such as peptidoglycans, explains its association with microbes and its antimicrobial properties .
Comparison with Similar Compounds
Hexetone is similar to other ketones such as:
2-Pentanone:
3-Hexanone: An isomer of this compound with the carbonyl group located at the third carbon instead of the second.
2-Heptanone:
This compound is unique due to its specific chemical properties and reactivity, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
535-86-4 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-methyl-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-4-8(3)5-10(11)6-9/h5,7,9H,4,6H2,1-3H3 |
InChI Key |
XHJJEWBMBSQVCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CC(C1)C(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1)C(C)C |
28587-71-5 535-86-4 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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